4-(Dimethylamino)nicotinonitrile
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Overview
Description
4-(Dimethylamino)nicotinonitrile is an organic compound that features a pyridine ring substituted with a dimethylamino group and a nitrile group
Preparation Methods
The synthesis of 4-(Dimethylamino)nicotinonitrile typically involves the reaction of 4-chloronicotinonitrile with dimethylamine. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the substitution reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
4-(Dimethylamino)nicotinonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: The nitrile group can be reduced to form amines. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(Dimethylamino)nicotinonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Derivatives of this compound are explored for their therapeutic potential.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)nicotinonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
4-(Dimethylamino)nicotinonitrile can be compared with other similar compounds such as:
Nicotinonitrile: Lacks the dimethylamino group and has different chemical properties and applications.
4-(Dimethylamino)benzonitrile: Similar structure but with a benzene ring instead of a pyridine ring, leading to different reactivity and applications.
4-(Dimethylamino)pyridine: Lacks the nitrile group and is widely used as a catalyst in organic synthesis.
Properties
Molecular Formula |
C8H9N3 |
---|---|
Molecular Weight |
147.18 g/mol |
IUPAC Name |
4-(dimethylamino)pyridine-3-carbonitrile |
InChI |
InChI=1S/C8H9N3/c1-11(2)8-3-4-10-6-7(8)5-9/h3-4,6H,1-2H3 |
InChI Key |
UFTOHTRIMQQBQI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=NC=C1)C#N |
Origin of Product |
United States |
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